4,5-Dimethyl-2-(trifluoromethoxy)aniline chemical properties
4,5-Dimethyl-2-(trifluoromethoxy)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4,5-Dimethyl-2-(trifluoromethoxy)aniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, spectroscopic characteristics, and potential synthetic applications of 4,5-Dimethyl-2-(trifluoromethoxy)aniline. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related structural analogs to provide expert-driven insights and predictive analysis. The principles of physical organic chemistry are applied to extrapolate the behavior of the target compound, offering a robust framework for its use in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline combines the features of a substituted aniline with a trifluoromethoxy group, which significantly influences its electronic properties and reactivity.
Figure 1: Chemical Structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Predicted Physicochemical Properties:
The introduction of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen compared to its non-fluorinated analogs.[1] The methyl groups, being weakly electron-donating, will slightly counteract this effect. The trifluoromethoxy group also significantly increases the lipophilicity of the molecule, a property often sought in drug candidates to enhance membrane permeability.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₉H₁₀F₃NO | Based on structure |
| Molecular Weight | 205.18 g/mol | Based on structure |
| Appearance | Colorless to light yellow liquid or low melting solid | Analogy with similar anilines[2][3] |
| Boiling Point | ~180-200 °C | Extrapolated from substituted anilines[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | General property of anilines[2] |
| pKa (of conjugate acid) | < 3.75 | The -OCF₃ group is strongly electron-withdrawing, reducing the basicity of the amino group. For comparison, the pKa of 4-(trifluoromethoxy)aniline's conjugate acid is 3.75.[2] The additional electron-donating methyl groups would slightly increase the basicity relative to a non-methylated analog. |
Spectroscopic Analysis (Predicted)
¹H NMR: The proton NMR spectrum is expected to be informative. The aromatic region will show two singlets due to the substitution pattern. The methyl protons will appear as two distinct singlets, and the amine protons will likely be a broad singlet.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | Singlet | 1H | Aromatic C-H |
| ~6.6-7.0 | Singlet | 1H | Aromatic C-H |
| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~2.1 | Singlet | 3H | -CH₃ |
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the fluorine atoms.
IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| 3300-3500 | N-H stretch (primary amine) |
| 2900-3000 | C-H stretch (aromatic and alkyl) |
| 1600-1650 | N-H bend |
| 1500-1600 | C=C stretch (aromatic) |
| 1100-1300 | C-F stretch |
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 205. Common fragmentation patterns would involve the loss of methyl or trifluoromethoxy groups.
Reactivity and Synthetic Applications
The reactivity of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is governed by the interplay of the activating amino and methyl groups and the deactivating trifluoromethoxy group. The amino group directs electrophilic aromatic substitution to the ortho and para positions.
Figure 2: A proposed synthetic pathway for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Key Reactions:
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N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary and tertiary amines or amides, respectively.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of derivatives, including halogenated, hydroxylated, and cyano-substituted compounds.
-
Electrophilic Aromatic Substitution: The positions ortho and para to the amino group are activated towards electrophilic substitution. However, the bulky trifluoromethoxy group at the 2-position will sterically hinder substitution at the 6-position. Therefore, substitution at the 3-position is less likely due to electronic deactivation.
Potential Applications in Drug Discovery:
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding interactions.[3] Aniline derivatives are common scaffolds in a variety of therapeutic agents. Therefore, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a potentially useful building block for the synthesis of novel bioactive molecules.[4]
Proposed Synthetic Protocol
While a specific protocol for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not published, a general procedure can be adapted from the synthesis of other trifluoromethoxylated anilines.[5] The following is a proposed multi-step synthesis starting from a commercially available precursor.
Step 1: Reduction of a Nitro Precursor
This protocol assumes the availability of 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) and ethanol.
-
Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Safety and Handling
Aniline derivatives should be handled with care due to their potential toxicity. Although a specific Safety Data Sheet (SDS) for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not available, the safety precautions for structurally related compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
-
First Aid:
Conclusion
4,5-Dimethyl-2-(trifluoromethoxy)aniline is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted chemical properties, spectroscopic signatures, and reactivity based on established principles of organic chemistry and data from analogous compounds. The proposed synthetic strategies and safety guidelines offer a solid foundation for researchers to incorporate this molecule into their research endeavors.
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